molecular formula C3H5BrF2O B1381521 3-Bromo-2,2-difluoropropan-1-ol CAS No. 1378745-38-0

3-Bromo-2,2-difluoropropan-1-ol

Cat. No.: B1381521
CAS No.: 1378745-38-0
M. Wt: 174.97 g/mol
InChI Key: JCDHRVTXINIMAY-UHFFFAOYSA-N
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Description

3-Bromo-2,2-difluoropropan-1-ol: is a chemical compound with the molecular formula C3H5BrF2O and a molecular weight of 174.97 g/mol It is characterized by the presence of bromine and fluorine atoms attached to a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2,2-difluoropropan-1-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the bromination of 2,2-difluoropropanol using bromine or a brominating agent . The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2,2-difluoropropan-1-ol can undergo various types of chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Oxidation: Oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed:

    Substitution: Formation of 2,2-difluoropropanol derivatives.

    Oxidation: Formation of 2,2-difluoropropanal or 2,2-difluoropropanoic acid.

    Reduction: Formation of 2,2-difluoropropane.

Mechanism of Action

The mechanism of action of 3-Bromo-2,2-difluoropropan-1-ol involves its interaction with molecular targets through its functional groups. The bromine and fluorine atoms can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The hydroxyl group can form hydrogen bonds, affecting the compound’s solubility and binding properties .

Comparison with Similar Compounds

Uniqueness: 3-Bromo-2,2-difluoropropan-1-ol is unique due to the presence of both bromine and fluorine atoms, which impart distinct reactivity and properties compared to other similar compounds.

Properties

IUPAC Name

3-bromo-2,2-difluoropropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5BrF2O/c4-1-3(5,6)2-7/h7H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCDHRVTXINIMAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CBr)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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